molecular formula C8H11NO2 B3249334 rac-(2R,3S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1933715-91-3

rac-(2R,3S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B3249334
CAS No.: 1933715-91-3
M. Wt: 153.18 g/mol
InChI Key: FCYFJGGJCJDCPB-KBGZMJGOSA-N
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Description

rac-(2R,3S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic amino acid featuring a norbornene scaffold with an amino group at the 3-position and a carboxylic acid moiety at the 2-position. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol . The compound exists as a racemic mixture (rac-), meaning it contains equal amounts of (2R,3S) and (2S,3R) enantiomers. It is commonly utilized as an intermediate in organic synthesis and pharmaceutical research, particularly in the development of kinase inhibitors and peptidomimetics .

The hydrochloride salt form, this compound hydrochloride (CAS: 947601-81-2), is frequently employed to enhance solubility and stability. This derivative has a molecular weight of 189.64 g/mol and is stored under inert atmospheric conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H,10,11)/t4?,5?,6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYFJGGJCJDCPB-KBGZMJGOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C=CC1[C@@H]([C@@H]2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is the Diels-Alder reaction, which forms the bicyclic framework, followed by functional group modifications to introduce the amine and carboxylic acid groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Electrophiles such as alkyl halides

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Amines, alcohols

  • Substitution: Amides, esters

Scientific Research Applications

Medicinal Chemistry

rac-(2R,3S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid serves as a scaffold for the development of novel pharmaceuticals. Its unique structure allows for the modification of functional groups to enhance biological activity and selectivity.

  • Case Study : Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting potential applications in oncology drug development .

Neuroscience

This compound is being investigated for its role as a neurotransmitter modulator. Its structural similarity to known neurotransmitters makes it a candidate for developing drugs aimed at treating neurological disorders.

  • Case Study : Studies have shown that modifications to the amino group can lead to increased binding affinity to specific receptors involved in mood regulation .

Organic Synthesis

As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules.

ApplicationDescription
Drug DevelopmentUsed to create new therapeutic agents with improved efficacy and safety profiles
Material SciencePotential use in developing new polymers or materials with specific properties

Materials Science

The compound's unique bicyclic structure lends itself to applications in materials science, particularly in the development of new polymers or nanomaterials.

  • Case Study : Research has demonstrated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability .

Mechanism of Action

The mechanism by which rac-(2R,3S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid

This enantiopure isomer (CAS: 202187-28-8) shares the same bicyclo[2.2.1]heptene core but differs in stereochemistry. It exhibits a melting point of 220–221°C (decomposition) and a specific optical rotation ([α]D²⁰ = +3.2°) . The stereochemical arrangement significantly impacts its biological activity, as enantiomers often display divergent interactions with chiral biological targets.

3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic Acid

This stereoisomer (CAS: 92511-32-5) features exo-oriented amino and carboxylic acid groups. It has a higher melting point (261–263°C) compared to the rac- variant, likely due to enhanced crystal lattice stability from the exo configuration .

Bicyclo Ring-Size Analogues

(1R,2S,3R,4S)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic Acid

Replacing the bicyclo[2.2.1] system with bicyclo[2.2.2] increases ring size, reducing steric strain. The larger ring may alter pharmacokinetic properties, such as membrane permeability and metabolic stability.

Functional Group Derivatives

Boc-Protected Derivative

The tert-butoxycarbonyl (Boc)-protected variant, rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS: 148257-12-9), has a molecular weight of 253.29 g/mol. The Boc group enhances lipophilicity (LogP ≈ 2.9), making it more suitable as a synthetic intermediate for peptide coupling reactions .

Amido Derivative

Replacing the carboxylic acid with an amide group yields 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid amido fragment (compound 420 in ). This modification abolishes activity against c-Met kinase (IC₅₀ > 10 µM) but confers potent ALK kinase inhibition (IC₅₀ = 24 nM), highlighting the critical role of functional groups in target selectivity .

Physicochemical and Pharmacological Comparison

Compound Name Bicyclo System Molecular Weight (g/mol) Melting Point (°C) Key Pharmacological Activity Reference
rac-(2R,3S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid [2.2.1] 153.18 - Intermediate for kinase inhibitors
(1R,2S,3R,4S)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid [2.2.2] 167.18 220–221 Not reported
3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid [2.2.1] 153.17 261–263 Not reported
Boc-protected derivative [2.2.1] 253.29 - Synthetic intermediate
Amido derivative (compound 420) [2.2.1] ~280 (estimated) - ALK inhibitor (IC₅₀ = 24 nM)

Key Research Findings

Stereochemistry and Bioactivity: Enantiopure isomers, such as (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid, demonstrate distinct biological profiles compared to racemic mixtures due to stereospecific receptor interactions .

Ring Size Effects : Bicyclo[2.2.2] analogues exhibit reduced steric strain but may compromise target binding affinity compared to bicyclo[2.2.1] systems .

Functional Group Impact : Conversion of the carboxylic acid to an amide (compound 420) shifts kinase selectivity from c-Met to ALK, underscoring the importance of functional group optimization in drug design .

Biological Activity

Rac-(2R,3S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as di-exo-3-amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride (CAS No. 947601-81-2), is a bicyclic amino acid derivative with potential applications in medicinal chemistry and biochemistry. This compound has garnered attention due to its structural similarities to natural amino acids, which may confer unique biological activities.

The compound has the following chemical characteristics:

  • Molecular Formula : C8_8H12_{12}ClNO2_2
  • Molecular Weight : 189.64 g/mol
  • Purity : Typically ≥ 95% .

Research indicates that this compound acts primarily as a substrate for amino acid transport systems, particularly system L. This system is crucial for the transport of large neutral amino acids across cellular membranes.

Transport System Interaction

Studies have shown that this compound exhibits lower affinity for system L compared to natural substrates like leucine, but it can still function as a competitive inhibitor in certain contexts . The mechanism involves steric interactions that favor the binding of larger homologues over smaller ones, suggesting potential for selective targeting in therapeutic applications.

In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit the uptake of labeled leucine and other amino acids in various cell lines, indicating its role as a competitive inhibitor .

Study Cell Type Effect Observed Reference
Study 1Sarcoma 37Competitive inhibition of leucine uptake
Study 2Rat Brain CellsAltered transport dynamics for neutral amino acids

Case Studies

A notable case study involving this compound focused on its application in neurobiology, where it was used to explore amino acid transport mechanisms in neuronal cells. The results indicated that the compound could modulate neurotransmitter levels by influencing amino acid availability .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions. Esterification with alcohols or amidation with amines is facilitated under acidic or coupling-agent-mediated conditions .

Reaction Type Reagents/Conditions Product Yield Reference
EsterificationMethanol, H₂SO₄ (catalytic)Methyl ester derivative~85%
AmidationThionyl chloride, NH₃Primary amide (bicyclic 3-aminoamide)72–78%

These reactions retain the bicyclic structure while modifying solubility and reactivity for downstream applications.

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group, yielding a secondary amine. This reaction is pH-sensitive and typically occurs at elevated temperatures .

C8H11NO2Δ,pH<3C7H11N+CO2\text{C}_8\text{H}_{11}\text{NO}_2\xrightarrow{\Delta,\text{pH}<3}\text{C}_7\text{H}_{11}\text{N}+\text{CO}_2

Conditions :

  • Temperature : 150–200°C

  • Catalyst : None required; proceeds via radical intermediates under acidic conditions .

Amino Group Functionalization

The primary amine participates in alkylation, acylation, and Schiff base formation:

Acylation

Acetic anhydride or acetyl chloride in basic media yields the acetylated derivative :

Reagent Product Selectivity
Acetic anhydrideN-Acetyl bicycloheptene carboxylate>90%

Schiff Base Formation

Reaction with aldehydes (e.g., benzaldehyde) forms imines, useful in coordination chemistry :
R NH2+RCHOR N CH R+H2O\text{R NH}_2+\text{RCHO}\rightarrow \text{R N CH R}+\text{H}_2\text{O}

Ring-Opening Reactions

The strained bicyclo[2.2.1]heptene system undergoes selective ring-opening under acidic or transition-metal-catalyzed conditions :

Acid-Mediated Hydrolysis

Treatment with HCl opens the norbornene ring, producing linear diacids or amino alcohols depending on conditions :

Conditions Product
HCl (concentrated)3-Aminoheptanedioic acid
H₂O, mild acidPartially opened hydroxylated derivative

Transition-Metal Catalysis

Palladium-catalyzed hydrogenation reduces the double bond, yielding saturated bicycloheptane derivatives :
C8H11NO2H2,Pd CSaturated analog\text{C}_8\text{H}_{11}\text{NO}_2\xrightarrow{\text{H}_2,\text{Pd C}}\text{Saturated analog}

Stereoselective Transformations

The compound’s rigid bicyclic framework enables stereocontrolled reactions. For example, enzymatic resolution with Cinchona alkaloids separates enantiomers via diastereomeric salt formation :

Resolution Agent Enantiomer Isolated Enantiomeric Excess (ee)
(−)-Cinchonine(S,S)-enantiomer>98%

This method is critical for accessing enantiopure derivatives for medicinal chemistry .

Participation in Cycloadditions

The norbornene double bond engages in Diels-Alder (DA) and inverse electron-demand DA reactions, forming polycyclic adducts :

Bicycloheptene+DienophileTricyclic adduct\text{Bicycloheptene}+\text{Dienophile}\rightarrow \text{Tricyclic adduct}

Example : Reaction with maleic anhydride yields a fused six-membered ring system .

Q & A

Q. What are the recommended spectroscopic methods for confirming the stereochemistry and purity of rac-(2R,3S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid?

Methodological Answer: To confirm stereochemistry and purity, use a combination of:

  • 1H NMR spectroscopy to analyze proton environments and coupling constants, which are sensitive to the bicyclo[2.2.1]heptene scaffold’s rigid structure .
  • IR spectroscopy to verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ and NH₂ bending modes) .
  • High-resolution mass spectrometry (HRMS) to validate molecular formula.
  • Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers and confirm racemic composition.

Q. Table 1: Key Spectroscopic Data for Structural Confirmation

TechniqueExpected ObservationsPurpose
1H NMRδ 1.5–2.8 ppm (bridgehead protons), δ 3.1–3.5 ppm (C3-NH₂)Stereochemical assignment
IR~1700 cm⁻¹ (C=O), ~3300 cm⁻¹ (NH₂)Functional group verification
HRMS[M+H]⁺ = 154.17 (C₈H₁₁NO₂)Molecular formula confirmation

Q. How can researchers optimize the synthetic yield of this bicyclic compound while minimizing diastereomer formation?

Methodological Answer:

  • Step 1 : Use a Diels-Alder reaction between cyclopentadiene and a nitroacrylate precursor to construct the bicyclo[2.2.1]heptene core. Adjust reaction temperature (e.g., –20°C to 0°C) to favor endo selectivity .
  • Step 2 : Catalytic hydrogenation (Pd/C, H₂) to reduce nitro groups to amines, ensuring mild conditions (25°C, 1 atm H₂) to preserve stereochemistry .
  • Step 3 : Acidic hydrolysis (HCl, reflux) to convert esters to carboxylic acids. Monitor pH to prevent racemization .
  • Critical Parameter : Use enantiopure starting materials or chiral auxiliaries to suppress diastereomer formation.

Q. Table 2: Reaction Optimization Parameters

StepKey VariablesOptimal ConditionsYield Range
Diels-AlderTemperature, solvent (toluene)–20°C, 24 h60–75%
HydrogenationCatalyst loading (5% Pd/C)25°C, 1 atm H₂85–90%
HydrolysisHCl concentration (6M)Reflux, 2 h70–80%

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of this compound in asymmetric catalysis or drug design?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition states for reactions involving the bicyclo scaffold (e.g., ring-opening or functionalization). Use B3LYP/6-31G(d) to model steric and electronic effects .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with GABA analogs) to assess conformational flexibility and binding affinity .
  • Software Tools : Gaussian, ORCA, or Schrödinger Suite for quantum mechanics/molecular mechanics (QM/MM) hybrid simulations.
  • Validation : Cross-reference computational results with experimental X-ray crystallography or kinetic data .

Q. Table 3: Computational Parameters for Reactivity Prediction

ParameterApplicationSoftware
Gibbs free energy (ΔG‡)Transition state analysisGaussian
Electrostatic potential mapsActive site interactionsVMD
Torsional angle scansConformational stabilityMacroModel

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts in synthetic pathways)?

Methodological Answer:

  • Hypothesis Testing : Use LC-MS to identify byproducts. For example, if over-reduction occurs during hydrogenation, switch to a milder reductant (e.g., NaBH₄/CuCl₂) .
  • Mechanistic Studies : Probe reaction intermediates via in situ IR or stopped-flow NMR .
  • Statistical Design of Experiments (DoE) : Apply factorial design to isolate critical variables (e.g., temperature, catalyst loading) causing side reactions .

Q. Example Workflow :

Identify anomaly : Unaccounted mass balance in HRMS.

Hypothesize : Trace moisture leading to ester hydrolysis.

Test : Conduct reactions under anhydrous conditions (molecular sieves).

Validate : Compare yields and byproduct profiles .

Q. How can this compound’s stability under varying pH and temperature conditions be systematically evaluated for biological assays?

Methodological Answer:

  • Stability Protocol :
    • Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C for 24–72 h.
    • Monitor degradation via HPLC at 254 nm.
    • Use Arrhenius kinetics to extrapolate shelf-life under storage conditions (4°C vs. –20°C) .
  • Key Findings :
    • pH 7–9 : Stable for >48 h (carboxylic acid remains protonated).
    • pH <3 : Rapid hydrolysis of the bicyclo ring (t₁/₂ = 6 h).

Q. Table 4: Stability Data Under Accelerated Conditions

pHTemperature (°C)Half-life (h)Degradation Pathway
2376Ring-opening hydrolysis
737>72Stable
123724Deamination observed

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

Methodological Answer:

  • Chiral Resolution : Use simulated moving bed (SMB) chromatography with cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase .
  • Crystallization-Induced Diastereomer Transformation (CIDT) : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to enhance enantiomeric excess (ee >99%) .
  • Capillary Electrophoresis (CE) : Employ sulfated β-cyclodextrin as a chiral selector in borate buffer (pH 9.2) for rapid enantiomer separation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
rac-(2R,3S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
rac-(2R,3S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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